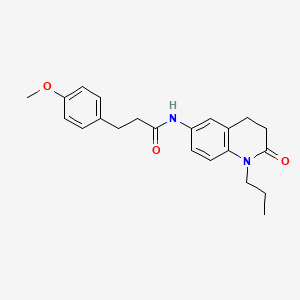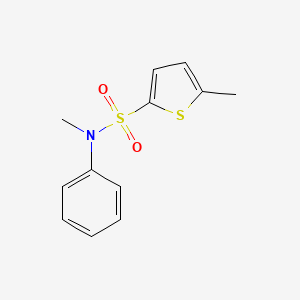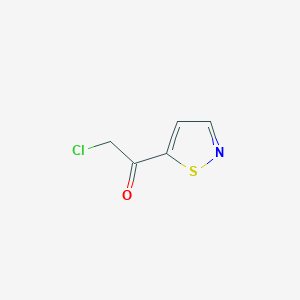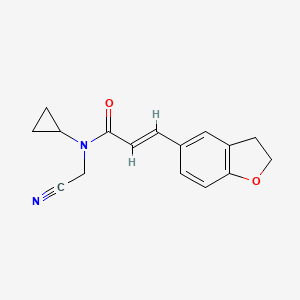
7-(2-methoxyethyl)-3-methyl-1-(2-phenylethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-methoxyethyl)-3-methyl-1-(2-phenylethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C23H28N6O3 and its molecular weight is 436.516. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis and Photochromic Materials
Research by Rawat, Prutyanov, and Wulff (2006) focuses on the use of chromene chromium carbene complexes in synthesizing naphthopyran and naphthopyrandione units, which are components of photochromic materials and biologically active natural products. This work highlights the potential for synthesizing complex heterocyclic structures that could be relevant to the development of materials with novel optical properties (Rawat, Prutyanov, & Wulff, 2006).
Biological Activity of Purine Derivatives
Kim et al. (2004) designed and synthesized a series of substituted pyridines and purines containing 2,4-thiazolidinedione, evaluating their biological activities in vitro and in vivo. These studies contribute to understanding the biological impacts of purine derivatives, potentially guiding the development of new therapeutic agents (Kim et al., 2004).
Green Chemistry in Heterocyclic Synthesis
Rajesh, Bala, Perumal, and Menéndez (2011) demonstrated a L-proline-catalyzed, water-based protocol for synthesizing complex heterocyclic ortho-quinones. This environmentally friendly approach underlines the importance of green chemistry in developing new synthetic methodologies that reduce the environmental impact (Rajesh, Bala, Perumal, & Menéndez, 2011).
Anticancer Potential of Purine Derivatives
Li Hongshuang et al. (2017) explored the synthesis and biological evaluation of pyrano[2,3-f]chromene-4,8-dione derivatives as potential anticancer agents. Their work identifies specific derivatives with promising anticancer activities against various human cancer cell lines, highlighting the therapeutic potential of purine analogs in cancer treatment (Li Hongshuang et al., 2017).
Eigenschaften
IUPAC Name |
7-(2-methoxyethyl)-3-methyl-1-(2-phenylethyl)-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O3/c1-15-16(2)25-29(17(15)3)22-24-20-19(27(22)13-14-32-5)21(30)28(23(31)26(20)4)12-11-18-9-7-6-8-10-18/h6-10H,11-14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGJHTBZSJSETA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC3=C(N2CCOC)C(=O)N(C(=O)N3C)CCC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(benzyloxy)phenyl]-N-(1-cyanocyclopropyl)cyclopropane-1-carboxamide](/img/structure/B2973194.png)
![(2R)-2-[4-(Difluoromethyl)phenyl]propan-1-ol](/img/structure/B2973195.png)
![Ethyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2973196.png)

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2973198.png)
![Methyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2973199.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2973203.png)
![1-(1-Adamantylmethyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2973204.png)
![1-{[1-(6-Ethoxypyridine-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2973206.png)

methanone](/img/structure/B2973209.png)
![7-(cinnamylthio)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2973212.png)
